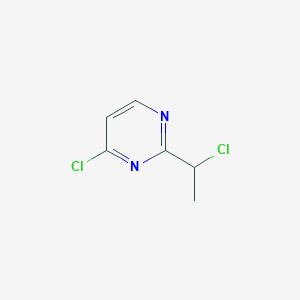

Pyrimidine, 4-chloro-2-(1-chloroethyl)-

Description

Significance of Pyrimidine (B1678525) Heterocycles in Synthetic and Medicinal Chemistry Research

Pyrimidine heterocycles are a cornerstone of synthetic and medicinal chemistry, largely due to their fundamental role in biological systems. ignited.intandfonline.com As essential components of nucleic acids—cytosine, thymine, and uracil (B121893) are the three primary pyrimidine bases in DNA and RNA—they are integral to genetic information storage and transfer. gsconlinepress.com This inherent biological significance has made the pyrimidine scaffold a privileged structure in drug discovery. researchgate.net

The pyrimidine core is present in a wide array of natural products and vitamins, such as thiamine (B1217682) (vitamin B1). gsconlinepress.com In the realm of medicinal chemistry, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities. researchgate.net These include applications as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular agents. ignited.ingsconlinepress.com The versatility of the pyrimidine ring allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to fine-tune the biological activity and pharmacokinetic properties of molecules. mdpi.com This synthetic tractability has led to the development of numerous FDA-approved drugs containing a pyrimidine motif. researchgate.net

In synthetic chemistry, pyrimidines serve as crucial intermediates and building blocks for the construction of more complex heterocyclic systems. gsconlinepress.com The development of synthetic methodologies, such as the Biginelli reaction first reported in 1891, provides efficient routes to a diverse range of pyrimidine-based compounds. mdpi.com The continued exploration of pyrimidine chemistry is driven by the vast potential for discovering novel therapeutic agents and functional materials. tandfonline.com

Contextualizing Halogenated Pyrimidines: A Focus on 4-chloro-2-(1-chloroethyl)pyrimidine within Advanced Organic Synthesis

Halogenated pyrimidines are particularly valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The presence of one or more halogen atoms on the pyrimidine ring activates it for various chemical transformations, most notably nucleophilic aromatic substitution. This reactivity allows for the introduction of a wide range of functional groups, making halogenated pyrimidines versatile precursors for creating libraries of substituted pyrimidines for drug discovery and materials science. rsc.orgchemicalbook.com

Within this class of compounds, Pyrimidine, 4-chloro-2-(1-chloroethyl)- represents a bifunctional building block. It possesses two reactive sites:

The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic displacement. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) at this position, a common strategy in the synthesis of biologically active molecules. rsc.org

The 1-chloroethyl group at the 2-position provides a second site for nucleophilic substitution or elimination reactions, enabling further derivatization and the construction of more complex molecular architectures.

The dual reactivity of this compound makes it a potentially valuable tool in advanced organic synthesis. For instance, related compounds like 4-chloro-2-(trichloromethyl)pyrimidines have been shown to be valuable intermediates in substitution reactions for synthesizing a variety of pyrimidine derivatives. thieme.deresearchgate.net The reactivity of such compounds is often governed by the principles of hard and soft acids and bases (HSAB) theory, which can dictate the selectivity of nucleophilic attack at different positions. thieme.de While specific research focusing solely on 4-chloro-2-(1-chloroethyl)pyrimidine is not extensively detailed in the provided search results, its structural features suggest significant potential as a versatile intermediate for creating diverse chemical entities.

Historical Development of Chloroethyl Pyrimidine Synthesis and Application in Academic Literature

The synthesis of pyrimidine derivatives has a rich history, with foundational methods for creating the core ring structure being developed in the late 19th century. mdpi.com The introduction of halogenated pyrimidines as synthetic intermediates became a significant advancement, greatly expanding the accessible chemical space for this class of heterocycles. The use of chlorinating agents like phosphorus oxychloride (POCl₃) to convert hydroxypyrimidines (pyrimidinones) into their corresponding chloropyrimidines is a well-established and widely used method. google.comresearchgate.net

The development of pyrimidines bearing chloroalkyl side chains, such as the chloroethyl group, represents a further evolution in the design of specialized building blocks. The synthesis and biological evaluation of chloroethyl pyrimidine nucleosides have been reported in the academic literature, highlighting the interest in this class of compounds for potential therapeutic applications, particularly in oncology. nih.govwestminster.ac.uk For example, certain chloroethyl pyrimidine nucleoside analogues have been shown to inhibit cancer cell proliferation, migration, and invasion in vitro. nih.govwestminster.ac.uk

While the specific historical timeline for the first synthesis of non-nucleoside chloroethyl pyrimidines like 4-chloro-2-(1-chloroethyl)pyrimidine is not clearly delineated in the provided search results, the synthetic strategies for related compounds provide a likely context. The synthesis of such molecules would logically follow the establishment of reliable methods for both the chlorination of the pyrimidine ring and the introduction of functionalized alkyl side chains. Modern synthetic routes often involve multi-step sequences, potentially starting from readily available precursors and employing reactions like acylation, cyclization, and subsequent chlorination to build the target molecule. researchgate.netsciprofiles.com The application of these compounds as intermediates continues to be explored in the synthesis of novel molecules with potential biological activity.

Structure

3D Structure

Properties

CAS No. |

1330752-92-5 |

|---|---|

Molecular Formula |

C6H6Cl2N2 |

Molecular Weight |

177.03 g/mol |

IUPAC Name |

4-chloro-2-(1-chloroethyl)pyrimidine |

InChI |

InChI=1S/C6H6Cl2N2/c1-4(7)6-9-3-2-5(8)10-6/h2-4H,1H3 |

InChI Key |

ZDLFIGHFYFVFTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CC(=N1)Cl)Cl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Pyrimidine, 4 Chloro 2 1 Chloroethyl and Its Analogues

Direct Synthetic Routes to 4-chloro-2-(1-chloroethyl)pyrimidine

Direct synthetic routes to the title compound typically involve the construction of the pyrimidine (B1678525) core followed by or concurrent with the introduction of the chloro substituents. These methods are designed to be efficient and provide access to a range of analogues by modifying the starting materials.

Multi-step syntheses offer a versatile and controlled approach to complex pyrimidine derivatives. A common pathway involves the initial synthesis of a pyrimidinone precursor, which is subsequently chlorinated. For analogues such as 4-chloro-2-(trichloromethyl)pyrimidines, a convenient two-step, one-pot synthesis has been described. sciprofiles.comresearchgate.net This process begins with a sequential acylation and intramolecular cyclization reaction, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). sciprofiles.comresearchgate.net

This general strategy can be adapted for 4-chloro-2-(1-chloroethyl)pyrimidine. The pathway would commence with the cyclization of a suitable three-carbon unit with 2-chloropropanamidine to form 2-(1-chloroethyl)pyrimidin-4-ol. This intermediate is then converted to the final product in a subsequent chlorination step. This stepwise approach allows for the purification of intermediates and offers flexibility in the introduction of various substituents.

The construction of the pyrimidine ring is a critical step in the synthesis of 4-chloro-2-(1-chloroethyl)pyrimidine. The most widely used method for forming the pyrimidine core is the Principal Synthesis, which involves the condensation of a compound with an N-C-N fragment (like an amidine, urea, or guanidine) with a C-C-C fragment (such as a 1,3-dicarbonyl compound or its equivalent). bu.edu.eg

For the target molecule, the key N-C-N precursor is 2-chloropropanamidine. This amidine can be condensed with various 1,3-bielectrophilic three-carbon components to form the pyrimidine ring. For instance, reaction with malondialdehyde or its synthetic equivalents would lead to the formation of the pyrimidine core, which can then be further functionalized.

An alternative and powerful strategy involves intramolecular cyclization. For example, analogues like 4-chloro-2-(trichloromethyl)pyrimidines are prepared via a sequential acylation/intramolecular cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides. sciprofiles.comresearchgate.net This methodology creates the pyrimidin-4-one ring system, which is the direct precursor to the chlorinated final product. researchgate.net Such cyclization strategies are highly efficient and can be adapted to synthesize a wide array of substituted pyrimidines. rsc.orgmdpi.com

The introduction of the chlorine atom at the 4-position of the pyrimidine ring is a pivotal transformation. The most common and effective method is not direct C-H chlorination but rather the conversion of a corresponding hydroxyl or oxo group. The precursor, 2-(1-chloroethyl)pyrimidin-4-ol (which exists in tautomeric equilibrium with 2-(1-chloroethyl)pyrimidin-4(3H)-one), is treated with a potent chlorinating agent to replace the hydroxyl group with a chlorine atom. google.comnih.gov

While direct halogenation of pyrimidine C-H bonds is known, it often requires specific activating groups or harsh conditions and may lack regioselectivity. nih.govrsc.org For nucleosides, N-halosuccinimides have been used for C-5 halogenation. mdpi.comelsevierpure.com However, for the synthesis of 4-chloropyrimidines from their 4-hydroxy counterparts, dehydrative chlorination using reagents like phosphorus oxychloride or phosgene (B1210022) remains the most reliable and widely employed strategy. google.comnih.gov

Phosphorus oxychloride (POCl₃) is the preeminent reagent for converting hydroxypyrimidines (pyrimidinones) into their corresponding chloropyrimidines. nih.govresearchgate.net This reaction has been a standard procedure in heterocyclic chemistry for over a century. nih.govresearchgate.net The process typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine, which acts as a base and reaction promoter. google.comoregonstate.edu

The reaction proceeds by converting the pyrimidinone's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. While traditionally performed with a large excess of POCl₃, modern, more environmentally conscious methods have been developed that use equimolar amounts of the reagent under solvent-free conditions in a sealed reactor. nih.gov This approach reduces waste and improves the economic and safety profile of the synthesis, especially for large-scale production. nih.govresearchgate.net The use of POCl₃, sometimes in a mixture with phosphorus pentachloride (PCl₅), ensures a high yield and clean conversion of the pyrimidin-4-ol intermediate to the desired 4-chloro-2-(1-chloroethyl)pyrimidine. researchgate.net

| Conditions | Substrate | Additives | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| Traditional Method | Hydroxypyrimidine | Excess POCl₃, Tertiary Amine (e.g., N,N-diethylaniline) | Reflux | Widely applicable but generates significant phosphate (B84403) waste. | google.comoregonstate.edu |

| Solvent-Free Method | Hydroxypyrimidine | Equimolar POCl₃, Pyridine | 160 °C (Sealed Reactor) | High yield, environmentally friendly, suitable for large scale. | nih.gov |

| POCl₃/PCl₅ Mixture | Barbituric Acid | PCl₅ | Reflux | Used for preparing poly-chlorinated pyrimidines. | researchgate.net |

Precursor Design and Chemical Transformations for 4-chloro-2-(1-chloroethyl)pyrimidine Synthesis

The successful synthesis of the target molecule relies heavily on the rational design of precursors that already contain the required carbon skeleton and functional groups, particularly the chlorinated side chain.

The 2-(1-chloroethyl) substituent is typically introduced by using a starting material that already possesses this chlorinated alkyl chain. The synthesis of the pyrimidine ring itself is the most common point of introduction. As mentioned in the cyclization section (2.1.2), the condensation reaction to form the pyrimidine ring would employ an amidine derivative carrying the desired side chain.

In this case, 2-chloropropanamidine would be the key building block. This precursor contains the nitrogen-carbon-nitrogen segment necessary for pyrimidine ring formation and the fully formed 1-chloroethyl group. By analogy, the synthesis of 2-(trichloromethyl)pyrimidines utilizes 2,2,2-trichloroacetamidine as a precursor. researchgate.net This strategy of incorporating complex or functionalized side chains at the beginning of the synthetic sequence avoids potentially problematic late-stage chlorination of an ethyl group, which could lack selectivity and lead to multiple products. The synthesis of chlorinated pyrimidines often relies on precursors like chlorinated nitriles or amides, which are then cyclized to form the final heterocyclic system. google.com

| Target Substituent at C2 | Key Precursor (Amidine) | Reference Analogy |

|---|---|---|

| -(CHClCH₃) | 2-Chloropropanamidine | N/A (Proposed) |

| -CCl₃ | 2,2,2-Trichloroacetamidine | researchgate.net |

| -CH₃ | Acetamidine | google.com |

| -H | Formamidine | google.com |

Amidines and Carbonyl Compounds as Key Building Blocks

The condensation reaction between amidines and carbonyl compounds, particularly 1,3-dicarbonyls or their synthetic equivalents, represents a classical and versatile strategy for constructing the pyrimidine core. mdpi.com This approach, often referred to as the Pinner synthesis, involves the [3+3] annulation (ring-forming reaction) of an N-C-N fragment from the amidine with a C-C-C fragment from the carbonyl compound. rsc.org

Recent advancements have focused on expanding the substrate scope and improving reaction conditions. For instance, a facile, metal-free synthesis of multi-substituted pyrimidines has been developed using readily available amidines and α,β-unsaturated ketones. rsc.orgrsc.org This method proceeds through a tandem [3+3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is subsequently oxidized to the aromatic pyrimidine. rsc.orgrsc.org The reaction demonstrates broad functional group tolerance, with both electron-rich and electron-poor arylamidines providing good to excellent yields. rsc.org

Iron-catalyzed methods have also emerged for the modular synthesis of pyrimidines from saturated carbonyl compounds (ketones, aldehydes, or esters) and amidines. organic-chemistry.org This operationally simple and regioselective reaction utilizes an in situ prepared and recyclable iron(II)-complex in the presence of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). organic-chemistry.org The reaction is believed to proceed through a sequence involving enamine formation, TEMPO complexation, and subsequent cyclization. organic-chemistry.org This approach is notable for its use of inexpensive and environmentally benign iron catalysts.

The versatility of this building block strategy is further highlighted by the synthesis of multisubstituted pyrimidine derivatives through the DBU-mediated cyclization of 2-acyl-1-cyanocyclopropanecarboxylates with amidines. researchgate.net This method offers a practical route to a diverse set of pyrimidines from readily available starting materials in very good yields. researchgate.net

Table 1: Examples of Pyrimidine Synthesis from Amidines and Carbonyl Compounds

One-Pot Synthetic Strategies and Efficiency Considerations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. benthamdirect.com Several one-pot strategies have been developed for the synthesis of pyrimidine analogues.

A prominent example is the three-component reaction, which brings together multiple reactants to rapidly build molecular complexity. mdpi.comresearchgate.net For instance, a series of novel tandfonline.comkuey.netresearchgate.nettriazolo[4,3-a]pyrimidine derivatives were prepared via a one-pot, three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com This approach provides the desired products in good yields with operational simplicity. mdpi.com Similarly, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized in good yields through a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water. researchgate.net

Catalyst-free one-pot reactions have also been reported, further enhancing the efficiency and green credentials of pyrimidine synthesis. mdpi.com One such study describes a two-stage, one-pot synthesis of novel pyrimidine derivatives with potential antidiabetic activity, highlighting the method's efficiency. mdpi.com The synthesis of 4-pyrimidone-2-thioethers from S-alkylisothiourea and β-ketoester via a one-pot, two-stage base/acid-mediated reaction also demonstrates high efficiency and has been successfully applied to large-scale synthesis. nih.gov

The synthesis of the target compound class, 4-chloro-pyrimidines, can also be achieved through one-pot procedures. A convenient two-step, one-pot synthesis of 4-chloro-2-(trichloromethyl)pyrimidines starts from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.netsciprofiles.com This process involves a sequential acylation/intramolecular cyclization followed by treatment with phosphorus oxychloride (POCl₃) to install the chloro group. researchgate.netsciprofiles.com

Efficiency in these one-pot reactions is often measured by factors such as atom economy, reaction time, and yield. The use of multicomponent approaches, as seen in the synthesis of pyrido[3,2-d]pyrimidine (B1256433) derivatives, can achieve nearly 90% atom economy in excellent yields within minutes, especially when combined with microwave activation. researchgate.net

Microwave-Assisted and Green Chemistry Approaches in Pyrimidine Synthesis

The principles of green chemistry—aimed at reducing or eliminating hazardous substances and increasing energy efficiency—are increasingly being integrated into pyrimidine synthesis. kuey.netrasayanjournal.co.in Microwave-assisted synthesis has emerged as a key technology in this domain, offering significant advantages over conventional heating methods. ijnrd.orgresearchgate.net

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. tandfonline.comijnrd.org This rapid and efficient heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture. researchgate.net The synthesis of various pyrimidine derivatives, including oxo- and thioxopyrimidines via the Biginelli reaction, has been successfully achieved with high yields (65-90%) under microwave irradiation. tandfonline.com This method often allows for solvent-free conditions or the use of environmentally benign solvents, further contributing to its green profile. rasayanjournal.co.inpowertechjournal.com

The synergy between microwave assistance and one-pot strategies is particularly powerful. Multicomponent reactions, such as the synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from arylidenemalononitrile and barbituric acid, can be performed under microwave irradiation without a catalyst, resulting in shorter reaction times and higher yields. researchgate.net

Green chemistry approaches extend beyond just microwave heating. They encompass the use of safer solvents (like water or ionic liquids), recyclable catalysts, and renewable feedstocks. kuey.netrasayanjournal.co.in The integration of these principles provides a pathway for developing novel bioactive molecules like pyrimidine derivatives while ensuring environmental sustainability. kuey.net For example, catalyst-free one-pot syntheses in aqueous media represent a highly eco-friendly approach. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

These modern approaches underscore a paradigm shift in chemical synthesis, where efficiency and sustainability are paramount. The development of such methodologies is crucial for the continued exploration and production of complex pyrimidine-based compounds for various applications. rasayanjournal.co.in

Detailed Article on Pyrimidine, 4-chloro-2-(1-chloroethyl)-

Following a comprehensive review of available scientific literature, it has been determined that there is no specific published research detailing the chemical reactivity and mechanistic studies for the compound "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" according to the specific sections and subsections requested.

The outlined topics—including nucleophilic substitution reactions, regioselectivity, reactivity of the chloroethyl moiety, cycloaddition reactions, intramolecular cyclization, and advanced mechanistic investigations such as ANRORC-style or cascade reactions—are well-studied areas within the broader field of pyrimidine chemistry. However, studies focusing explicitly on the "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" molecule are not present in the searched chemical databases and literature.

General principles of pyrimidine reactivity can be summarized from related compounds:

Nucleophilic Aromatic Substitution (SNAr) : In many 2,4-dichloropyrimidine (B19661) systems, nucleophilic attack preferentially occurs at the C4 position. wuxibiology.comstackexchange.com This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position often bears a larger lowest unoccupied molecular orbital (LUMO) coefficient, making it more electrophilic. stackexchange.com The presence of different substituents on the ring can, however, alter this selectivity. wuxibiology.com

Reactivity of Side Chains : Chloroethyl groups attached to heterocyclic systems are known to be reactive moieties, capable of participating in intramolecular cyclization reactions to form new ring systems. nih.govulaval.ca

Reaction Mechanisms : The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a known pathway for the nucleophilic substitution of certain pyrimidine derivatives, particularly with strong nucleophiles like sodium amide. wikipedia.org Cascade reactions, which involve multiple sequential transformations in a single synthetic operation, are also employed in the synthesis of complex heterocyclic systems containing pyrimidine cores. researchgate.netnih.gov

While these general principles provide a framework for predicting the potential reactivity of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-", the absence of specific experimental or theoretical data for this exact compound prevents the creation of a detailed, accurate, and scientifically validated article as requested in the outline. All research findings relate to analogous but structurally distinct molecules. Therefore, to adhere to the strict requirement of focusing solely on "Pyrimidine, 4-chloro-2-(1-chloroethyl)-", no content can be generated for the requested sections.

Iii. Chemical Reactivity and Mechanistic Studies of Pyrimidine, 4 Chloro 2 1 Chloroethyl

Advanced Mechanistic Investigations

Role of Catalysts and Reagents

The chemical behavior of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" in the presence of various catalysts and reagents is a critical aspect of its synthetic utility. While specific studies directly investigating this particular molecule are not extensively available in the reviewed literature, a comprehensive understanding can be extrapolated from the well-documented reactivity of analogous chloropyrimidine systems. The reactivity is primarily dictated by the two electrophilic centers: the chlorine atom at the C4 position of the pyrimidine (B1678525) ring and the chlorine atom on the ethyl side chain at the C2 position. The interplay of catalysts and reagents determines the selectivity and efficiency of reactions at these sites.

In nucleophilic substitution reactions, particularly at the C4 position, the choice of reagent and catalyst is paramount. For instance, in reactions involving amination, acid catalysts such as hydrochloric acid (HCl) have been shown to promote the substitution of the 4-chloro group on related chloropyrimidine scaffolds. nih.govpreprints.org The acid serves to activate the pyrimidine ring towards nucleophilic attack by protonating a ring nitrogen, thereby increasing the electrophilicity of the carbon bearing the chlorine atom. nih.gov However, the concentration of the acid must be carefully controlled, as higher concentrations can lead to undesired side reactions like solvolysis. nih.govpreprints.org

Bases also play a crucial role, often acting as acid scavengers to neutralize the HCl generated during nucleophilic substitution, thereby driving the reaction to completion. Triethylamine is a commonly employed base in such transformations. researchgate.netnih.gov In some instances, the choice of base can influence the reaction's outcome.

Palladium-catalyzed cross-coupling reactions represent another significant class of transformations for functionalizing chloropyrimidines. While specific examples for "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" are not detailed in the available literature, the general principles are well-established for similar molecules. These reactions, such as Suzuki-Miyaura, Hiyama, and Sonogashira couplings, enable the formation of carbon-carbon bonds at the C4 position. The choice of palladium catalyst and, critically, the associated ligands can dictate the regioselectivity of the reaction, especially in di- or polychlorinated pyrimidines. nih.govresearchgate.net For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to direct cross-coupling to the C4 position in 2,4-dichloropyridines, a related heterocyclic system. nih.gov The selection of the appropriate palladium precatalyst and reaction conditions is essential for achieving high yields and selectivity. figshare.com

The following table summarizes the general roles of various catalysts and reagents in the reactions of chloropyrimidines, which can be considered relevant to the reactivity of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-".

| Catalyst/Reagent | Type | General Role in Chloropyrimidine Reactions | Potential Application for Pyrimidine, 4-chloro-2-(1-chloroethyl)- |

| Hydrochloric Acid (HCl) | Acid Catalyst | Activates the pyrimidine ring for nucleophilic attack at the C4-chloro position. | Promotion of amination or alkoxylation at the C4 position. |

| Triethylamine (Et3N) | Base | Acts as an acid scavenger in nucleophilic substitution reactions to neutralize generated HCl. | Facilitating nucleophilic substitution at the C4-chloro or the chloroethyl group. |

| Palladium Catalysts (e.g., Pd(PPh3)4) | Transition Metal Catalyst | Catalyzes cross-coupling reactions (e.g., Suzuki, Hiyama) for C-C bond formation. | Functionalization of the C4 position with aryl, vinyl, or alkyl groups. |

| N-Heterocyclic Carbene (NHC) Ligands | Ligand for Catalyst | In conjunction with a palladium source, can control the regioselectivity of cross-coupling reactions. | Directing selective cross-coupling at the C4 position. |

| Nucleophiles (e.g., Amines, Alkoxides, Thiols) | Reagent | Displace the chlorine atom(s) via nucleophilic aromatic substitution. | Introduction of various functional groups at the C4-position and/or the chloroethyl side chain. |

It is important to note that the reactivity of the chloroethyl group at the C2 position adds another layer of complexity. This side chain can potentially undergo its own set of reactions, such as elimination to form a vinyl group or nucleophilic substitution. The specific catalysts and reagents employed will determine whether reactions occur preferentially at the pyrimidine ring or the side chain, or at both sites. Further empirical studies are necessary to fully elucidate the specific catalytic and reagent effects on the reactivity of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-".

Iv. Spectroscopic and Structural Elucidation of Pyrimidine, 4 Chloro 2 1 Chloroethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including pyrimidine (B1678525) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and other specific nuclei like selenium (⁷⁷Se) in certain analogues. aun.edu.egnih.govlibretexts.orgchemicalbook.commiamioh.edunist.gov

¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of adjacent protons. For pyrimidine analogues, the aromatic protons on the pyrimidine ring typically appear in the downfield region of the spectrum. For instance, in 2,4-dichloropyrimidine (B19661), the two protons on the ring are observed as doublets. chemicalbook.com The protons of the alkyl substituents, such as the ethyl group in the target compound, would appear in the upfield region, with characteristic splitting patterns that help to confirm their structure.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is dependent on its hybridization and the electronegativity of attached atoms. In substituted pyrimidines, the carbon atoms of the heterocyclic ring resonate at specific chemical shifts, which are influenced by the nature and position of the substituents. nih.gov For example, carbons bonded to chlorine or nitrogen atoms will be shifted downfield.

⁷⁷Se NMR is a specialized NMR technique used for the characterization of organoselenium compounds. For pyrimidine analogues that incorporate a selenium atom, ⁷⁷Se NMR is invaluable for confirming the presence and chemical environment of the selenium atom. aun.edu.eg

The following table summarizes representative NMR data for some pyrimidine analogues.

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | CDCl₃ | 2.20 (s, 3H), 2.29–2.30 (m, 4H), 3.47–3.48 (m, 4H), 5.94 (s br, —NH₂), 5.99 (AB quartet, 1H, J = 5.6 Hz), 7.73 (AB quartet, 1H, J = 6.0 Hz) | 43.57, 46.24, 54.77, 93.53, 157.28, 162.80, 163.45 |

| 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine | CDCl₃ | 3.60–3.61 (m, 4H), 3.77–3.79 (m, 4H), 6.03 (s br, —NH₂), 6.05 (AB quartet, 1H, J = 5.6 Hz), 6.64–6.66 (m, 1H), 7.83 (AB quartet, 1H, J = 5.6 Hz), 8.38 (m, 2H) | 39.99, 43.38, 93.59, 110.81, 157.32, 158.43, 161.63, 162.78, 163.43 |

| 5-Oxo-3,7-diphenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | DMSO-d₆ | 6.65 (s, 1H, CH), 7.15-8.67 (m, 10H, Ar-H) | 102.34, 109.63, 117.23, 126.55, 127.16, 127.96, 128.45, 128.87, 129.17, 129.46, 129.68, 137.65, 143.31, 158.56, 165.4, 168.66 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. aun.edu.egnih.govlibretexts.orgchemicalbook.commiamioh.edunist.gov

In the context of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" and its analogues, IR spectroscopy can confirm the presence of key structural features. The pyrimidine ring itself gives rise to a series of characteristic absorption bands. The C=N and C=C stretching vibrations within the aromatic ring are typically observed in the 1650-1450 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring usually appear above 3000 cm⁻¹, while the C-H stretching of the aliphatic chloroethyl group would be found in the 3000-2850 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

The following table presents characteristic IR absorption data for some pyrimidine analogues.

| Compound Name | IR (ATR, cm⁻¹) |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | 3318 (—NH₂), 3155 (—CH aromatic), 2868 (—CH aliphatic), 1651 (—C=N aromatic), 1582 (—C=C aromatic), 1469 (—C=C aromatic) |

| 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine | 3434 (—NH₂), 2848 (—CH aliphatic), 1635 (—C=N aromatic), 1583 (—C=C aromatic) |

| 3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 3056 (CH aromatic), 2936 (CH aliphatic), 1655 (C=O), 2207 (CN) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgchemicalbook.commiamioh.edunist.govnih.govacs.orgresearchgate.net

For "Pyrimidine, 4-chloro-2-(1-chloroethyl)-", the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for chloro-substituted pyrimidines involve the loss of a chlorine atom or the cleavage of substituent groups. wikipedia.orgsapub.org For the target compound, fragmentation could involve the loss of a chlorine radical, an ethyl group, or the entire chloroethyl side chain. A closely related compound, 4-chloro-2-(1-chloroethyl)-6-methylpyrimidine, has a predicted monoisotopic mass of 190.00645 Da. uni.lu Its predicted mass spectrum shows adducts at [M+H]⁺ (m/z 191.01373) and [M+Na]⁺ (m/z 212.99567), among others. uni.lu

The table below shows mass spectral data for a pyrimidine analogue.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) |

| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | Data available in NIST Chemistry WebBook |

| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | Molecular ion at m/z 148 and 150 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is essential for a complete structural characterization. researchgate.netnih.govacs.org

The following table summarizes crystal structure data for a pyrimidine analogue.

| Compound Name | 4-chloro-2-phenylpyrimidine |

| Molecular Formula | C₁₀H₇ClN₂ |

| CSD Number | 171562 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. aun.edu.egnih.govmiamioh.edunist.govnih.gov It provides the percentage by mass of each element present (typically carbon, hydrogen, and nitrogen), which is then compared to the theoretically calculated percentages for the proposed molecular formula.

For a newly synthesized batch of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-", elemental analysis would be performed to confirm that the empirical formula matches the expected C₆H₆Cl₂N₂. A close agreement between the experimentally found and theoretically calculated percentages provides strong evidence for the purity and correct composition of the compound.

The table below shows representative elemental analysis data for pyrimidine analogues, demonstrating the comparison between calculated and found values.

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

| 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine | C₉H₁₅N₅ | C: 55.89, H: 7.76, N: 36.2 | C: 55.08, H: 7.78, N: 34.7 |

| 4-(4-(pyrimidin-2-yl) piperazine-1-yl) pyrimidin-2-amine | C₁₂H₁₅N₇ | C: 55.97, H: 5.83, N: 38.09 | C: 55.55, H: 5.93, N: 36.95 |

| 3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | C₁₄H₉N₃OS | C: 62.91, H: 3.39, N: 15.72 | C: 62.87, H: 3.35, N: 15.76 |

V. Computational and Theoretical Investigations on Pyrimidine, 4 Chloro 2 1 Chloroethyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of pyrimidine (B1678525) derivatives. echemcom.comnih.gov By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy. For chloropyrimidine systems, calculations are commonly performed using hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p), which have been shown to yield reliable results for molecular geometries and electronic properties. echemcom.comnih.gov

These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. For Pyrimidine, 4-chloro-2-(1-chloroethyl)-, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The resulting optimized structure corresponds to a minimum on the potential energy surface.

Once the geometry is optimized, a range of electronic properties can be calculated. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactivity. In substituted chloropyrimidines, the nitrogen atoms typically represent regions of negative potential, while the areas around the hydrogen and chlorine atoms are more positive.

The table below presents typical geometric parameters for a substituted chloropyrimidine ring, derived from computational studies on analogous structures.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C2-N1 Bond Length | 1.34 Å | Bond between carbon at position 2 and nitrogen at position 1 |

| C4-Cl Bond Length | 1.75 Å | Bond between carbon at position 4 and the chlorine atom |

| C2-C(ethyl) Bond Length | 1.51 Å | Bond connecting the pyrimidine ring to the chloroethyl side chain |

| N1-C2-N3 Bond Angle | 126° | Internal bond angle at the C2 position of the ring |

| N3-C4-C5 Bond Angle | 116° | Internal bond angle at the C4 position of the ring |

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanical calculations are indispensable for elucidating the mechanisms of chemical reactions. researchgate.net They allow researchers to map out the entire potential energy surface for a reaction, identifying reactants, products, and any intermediates or transition states that occur along the reaction pathway. arxiv.org For a molecule like Pyrimidine, 4-chloro-2-(1-chloroethyl)-, a key area of investigation is nucleophilic aromatic substitution, where the chlorine atom at the C4 position is replaced by a nucleophile. zenodo.orgrsc.org

To study such a reaction, a coordinate corresponding to the reaction progress (e.g., the distance between the incoming nucleophile and the C4 carbon) is systematically varied. At each point, the energy of the system is calculated, generating a reaction profile. The highest point on this profile corresponds to the transition state—an unstable, high-energy species that represents the energetic barrier to the reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate.

Computational methods can locate the precise geometry of the transition state and confirm its identity through frequency calculations (a true transition state has exactly one imaginary frequency). These studies can reveal whether a reaction proceeds through a concerted one-step mechanism or a multi-step pathway involving intermediates. researchgate.netarxiv.org For chloropyrimidines, theoretical studies help explain the relative reactivity of different positions on the ring, showing why positions flanked by nitrogen atoms (like C2, C4, and C6) are generally more susceptible to nucleophilic attack. zenodo.org

The following table illustrates a hypothetical energy profile for a nucleophilic substitution reaction on a chloropyrimidine.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Chloropyrimidine + Nucleophile | 0.0 |

| Transition State | Highest energy point along the reaction coordinate | +15.5 |

| Intermediate | A metastable species formed during the reaction (if any) | +2.1 |

| Products | Substituted Pyrimidine + Chloride | -10.2 |

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of theoretical chemistry for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. nih.gov The energies and shapes of these orbitals provide deep insights into a molecule's reactivity and electronic properties. nih.gov

For pyrimidine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring system. The LUMO is often a π*-antibonding orbital, also localized on the ring, with significant contributions from the carbon atoms attached to electronegative substituents like chlorine. This localization indicates that these carbon atoms are the most electrophilic sites and are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. DFT calculations provide accurate estimates of HOMO and LUMO energies and the corresponding energy gap.

The table below lists representative FMO energies for related pyrimidine compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,4-dichloro-5-nitropyrimidine | -8.12 | -3.54 | 4.58 |

| 4-methyl-2-(methylthio)pyrimidine | -6.25 | -0.87 | 5.38 |

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.26 | -0.88 | 5.38 |

Conformational Analysis and Intermolecular Interactions

The 2-(1-chloroethyl) substituent introduces conformational flexibility to the otherwise rigid pyrimidine ring. The rotation around the single bond connecting the ring to the side chain can lead to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis, typically performed by systematically rotating a specific dihedral angle and calculating the energy at each step (a potential energy surface scan), can identify the most stable, low-energy conformers. Understanding the preferred conformation is vital as it can influence the molecule's reactivity and how it interacts with other molecules.

Beyond the intramolecular structure, computational methods are used to study the non-covalent intermolecular interactions that govern how molecules pack in the solid state and interact in solution. For Pyrimidine, 4-chloro-2-(1-chloroethyl)-, several types of interactions are possible:

π-π Stacking: The electron-deficient pyrimidine rings can stack on top of each other, an interaction common in aromatic systems.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on neighboring molecules. This is a highly directional and significant interaction.

Hydrogen Bonding: While lacking classical hydrogen bond donors (like O-H or N-H), weak C-H···N or C-H···Cl hydrogen bonds can play a crucial collective role in stabilizing the crystal lattice. nih.gov

These interactions are analyzed using DFT or by examining crystal structure data of similar compounds. nih.govresearchgate.net Understanding these forces is critical for predicting crystal packing, solubility, and other macroscopic properties.

The following table summarizes the potential intermolecular interactions for the title compound.

| Interaction Type | Description | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Attractive interaction between aromatic rings | -2 to -10 |

| Halogen Bonding (C-Cl···N) | Directional interaction involving the chlorine atom's σ-hole | -1 to -5 |

| Weak Hydrogen Bonding (C-H···N/Cl) | Electrostatic interaction between a C-H bond and a lone pair | -0.5 to -2.5 |

Vi. Pyrimidine, 4 Chloro 2 1 Chloroethyl As a Versatile Synthetic Intermediate and Building Block

Precursor for Densely Functionalized Pyrimidine (B1678525) Derivatives

The two chloro-substituents on Pyrimidine, 4-chloro-2-(1-chloroethyl)- exhibit different chemical reactivity, enabling the synthesis of densely functionalized pyrimidine derivatives. The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. stackexchange.commdpi.com In contrast, the chlorine on the ethyl side chain behaves as a typical secondary alkyl halide, prone to nucleophilic substitution (SN2) reactions.

This difference in reactivity allows for a stepwise approach to introduce a diverse range of functionalities. A wide variety of nucleophiles, including amines, alcohols, thiols, and their derivatives, can be employed to displace the chlorine atoms. For instance, reaction with an amine can introduce an amino group at the C4 position, while subsequent reaction with a thiol can functionalize the side chain, resulting in a molecule with distinct substituents at two different points. This strategic functionalization is crucial for creating libraries of compounds with varied physicochemical properties for applications in medicinal chemistry and materials science. thieme.de

Table 1: Potential Functionalization Reactions This table is interactive. Click on the headers to sort.

| Reactive Site | Reaction Type | Nucleophile Example | Resulting Functional Group |

|---|---|---|---|

| C4-Cl (Ring) | SNAr | R-NH₂ (Amine) | 4-Amino |

| C4-Cl (Ring) | SNAr | R-OH (Alcohol) | 4-Alkoxy |

| C4-Cl (Ring) | SNAr | R-SH (Thiol) | 4-Thioether |

| Side Chain-Cl | SN2 | N₃⁻ (Azide) | Azido |

| Side Chain-Cl | SN2 | CN⁻ (Cyanide) | Cyano |

| Side Chain-Cl | SN2 | R₂NH (Sec. Amine) | Tertiary Amine |

Scaffold for Complex Heterocyclic Systems

The inherent structure of Pyrimidine, 4-chloro-2-(1-chloroethyl)- makes it an ideal scaffold for constructing more elaborate, multi-ring heterocyclic systems. The pyrimidine core can be annulated by reacting it with bifunctional nucleophiles, leading to the formation of fused ring systems with significant biological relevance.

The 4-chloro position is a key handle for building fused heterocyclic structures. By reacting Pyrimidine, 4-chloro-2-(1-chloroethyl)- with appropriate precursors, a variety of important fused pyrimidine cores can be synthesized.

Pyrrolo[2,3-d]pyrimidines: This scaffold is a core component of several kinase inhibitors. chemicalbook.com The synthesis often involves the construction of the pyrrole (B145914) ring onto the pyrimidine core. Starting from a 4-chloropyrimidine, a key step is the introduction of a side chain that can undergo cyclization. google.com For example, substitution of the C4-chloro group followed by intramolecular reactions can lead to the formation of the fused pyrrole ring, yielding the pyrrolo[2,3-d]pyrimidine system. scielo.org.mxgoogle.com

Pyrazolo[3,4-d]pyrimidines: Known as purine (B94841) bioisosteres, these compounds are prevalent in medicinal chemistry, with applications as kinase inhibitors and anticancer agents. nih.govresearchgate.net Syntheses frequently utilize a substituted pyrazole (B372694) which is then cyclized to form the pyrimidine ring, or conversely, a functionalized pyrimidine is used as a foundation to build the pyrazole ring. The reactive C4-chloro group on the starting material provides a direct entry point for reactions with hydrazine (B178648) or substituted hydrazines, initiating the formation of the fused pyrazole moiety. rsc.orgnih.gov

Pyrido[1,2-a]pyrimidines: This class of compounds exhibits a range of biological activities, including use as SHP2 inhibitors. nih.govresearchgate.net The synthesis can be achieved by reacting a 2-aminopyridine (B139424) derivative with a β-dicarbonyl compound or its equivalent. researchgate.netrsc.org In a convergent synthesis, the 2-(1-chloroethyl)pyrimidine (B13253818) portion of the starting material could be envisioned to react with an appropriate aminopyridine precursor, leading to the construction of the fused pyridopyrimidine framework.

The electrophilic nature of the C4 position facilitates the introduction of chalcogens (sulfur, selenium, and tellurium) into the pyrimidine ring. Nucleophilic substitution reactions with various chalcogen-bearing anions provide a straightforward route to these derivatives. For example, reaction with aryl selenides (ArSe⁻) or aryl tellurides (ArTe⁻) can displace the C4-chloride to form 4-(arylselanyl)- or 4-(aryltelluranyl)pyrimidine compounds. These organochalcogen compounds are of interest for their unique electronic properties and potential biological activities, including antioxidant capabilities.

Strategies for Selective Derivatization at the Pyrimidine Ring and Side Chain

A key advantage of using Pyrimidine, 4-chloro-2-(1-chloroethyl)- as a synthetic intermediate is the ability to selectively target one of the two chlorine atoms. This selectivity is governed by the choice of nucleophile, base, and reaction conditions. researchgate.net

The C4-Cl is generally more reactive towards nucleophilic aromatic substitution than the side-chain chloride is towards SN2 reactions. stackexchange.com This is because the aromatic ring is activated by the two nitrogen atoms. Therefore, using mild nucleophiles or controlled temperatures often results in selective substitution at the C4 position, leaving the chloroethyl side chain intact for subsequent transformations.

Conversely, to target the side chain, one might employ conditions that favor SN2 reactions or use a nucleophile that has a lower propensity for SNAr. Another strategy involves a stepwise approach where the more reactive C4 position is first substituted, and then, under different reaction conditions, the side chain is functionalized. This orthogonal reactivity is a powerful tool for creating complex, unsymmetrical molecules.

Table 2: Strategies for Selective Functionalization This table is interactive. Click on the headers to sort.

| Target Site | Strategy | Conditions | Rationale |

|---|---|---|---|

| C4-Cl (Ring) | Kinetic Control | Mild nucleophile (e.g., aniline), moderate temperature | SNAr at the activated C4 position is kinetically favored over SN2 at the secondary alkyl halide. stackexchange.compreprints.org |

| Side Chain-Cl | Stepwise Synthesis | 1. React at C4. 2. Use stronger nucleophile/higher temperature. | The C4 position is reacted first, then the less reactive side chain is targeted in a second step. |

| Side Chain-Cl | Steric Hindrance | Use of a bulky nucleophile | A bulky nucleophile may react preferentially at the more sterically accessible side chain over the C4 position. |

| Both Sites | One-Pot, Two Nucleophiles | Sequential addition of different nucleophiles under varying conditions | Allows for the creation of a disubstituted product in a single reaction vessel, improving synthetic efficiency. |

Role in the Synthesis of Scaffolds for Chemical Biology Research

The pyrimidine scaffold and its fused derivatives are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. nih.gov Pyrimidine, 4-chloro-2-(1-chloroethyl)- is a valuable starting material for generating libraries of compounds for chemical biology research and drug discovery.

The fused systems derived from this intermediate, such as pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are core structures in numerous kinase inhibitors targeting enzymes like Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Src kinase. chemicalbook.comnih.govrsc.org These inhibitors are crucial tools for studying cell signaling pathways and are the basis for therapies against cancer and inflammatory diseases. nih.gov

The 2-(1-chloroethyl) side chain provides an additional point of diversity. It can be used to attach linkers for creating probes, affinity resins, or PROTACs (proteolysis-targeting chimeras). It can also be modified to introduce pharmacophores that can interact with secondary binding pockets on a target protein, potentially increasing potency and selectivity. nih.gov The ability to systematically and selectively modify both the pyrimidine core and its side chain makes this compound a powerful tool for developing novel chemical probes and therapeutic leads. nih.gov

Vii. Future Directions in the Research of Pyrimidine, 4 Chloro 2 1 Chloroethyl

Development of Novel and Efficient Synthetic Protocols

While general methods for the synthesis of chloropyrimidines are established, the development of protocols specifically tailored for "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" could significantly enhance its accessibility and utility. Future research should focus on optimizing reaction conditions to improve yields, reduce the formation of byproducts, and ensure scalability.

One promising avenue is the adaptation of existing chlorination techniques. For instance, the use of phosphorus oxychloride (POCl3) is a common method for converting hydroxypyrimidines to their chloro-derivatives. google.com Investigating the application of this reagent to a suitable 2-(1-chloroethyl)-4-hydroxypyrimidine precursor could be a primary focus. The optimization of reaction parameters such as temperature, reaction time, and the use of catalytic organic bases could lead to a more efficient synthesis. google.com

Furthermore, microwave-assisted synthesis represents a modern approach that could offer significant advantages in terms of reduced reaction times and increased yields. nih.govresearchgate.net The development of a microwave-assisted protocol for the synthesis of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" would be a valuable contribution to the field.

A comparative study of different synthetic routes could also be beneficial. For example, a two-step, one-pot synthesis, similar to that used for 4-chloro-2-(trichloromethyl)pyrimidines, could be explored. sciprofiles.comresearchgate.net This approach, which involves a sequential acylation/intramolecular cyclization followed by treatment with a chlorinating agent, might offer a more streamlined and efficient pathway to the target molecule. sciprofiles.comresearchgate.net

Table 1: Potential Synthetic Strategies for Pyrimidine (B1678525), 4-chloro-2-(1-chloroethyl)-

| Synthetic Approach | Key Reagents | Potential Advantages | Reference for Similar Syntheses |

| Classical Chlorination | Phosphorus oxychloride (POCl3), Organic Base | Well-established, readily available reagents | google.com |

| Microwave-Assisted Synthesis | Substituted Amine, Anhydrous Propanol, Triethylamine | Reduced reaction times, potentially higher yields | nih.govresearchgate.net |

| One-Pot Acylation/Cyclization | Acyl chlorides, Triethylamine, POCl3 | Streamlined process, reduced purification steps | sciprofiles.comresearchgate.net |

Exploration of Undiscovered Reactivity Pathways

The two chloro-substituents on "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" are expected to exhibit differential reactivity, providing a rich landscape for selective chemical transformations. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Future research should systematically investigate the reactions of this compound with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The lability of the chloro group at the 4-position makes it a prime site for introducing diverse functional groups. rsc.org This could be exploited in the synthesis of novel pyrimidine derivatives with potential applications in medicinal chemistry and materials science. For example, reaction with various amines could lead to a library of 4-amino-2-(1-chloroethyl)pyrimidine derivatives.

The 1-chloroethyl group at the 2-position offers another site for chemical modification. The reactivity of this group could be explored through nucleophilic substitution or elimination reactions. Understanding the interplay between the reactivity of the two chloro-substituents will be crucial for the strategic design of synthetic pathways.

Furthermore, the potential for cross-coupling reactions, such as Suzuki and Sonogashira couplings, at the 4-position should be thoroughly investigated. chemicalbook.com These reactions would allow for the introduction of aryl, and alkynyl groups, respectively, significantly expanding the molecular diversity accessible from this starting material.

Advanced Spectroscopic and Computational Characterization Techniques

A comprehensive understanding of the structural and electronic properties of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" is essential for predicting its reactivity and designing new applications. Future research should employ a combination of advanced spectroscopic techniques and computational methods for a thorough characterization.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and correlation spectroscopies (e.g., COSY, HSQC, HMBC), will be crucial for unambiguously determining the chemical structure and connectivity of the molecule and its derivatives. mdpi.com The experimental NMR data can be compared with theoretical spectra obtained through computational methods like Density Functional Theory (DFT) for a more detailed analysis. mdpi.com

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be vital for confirming the molecular formula of newly synthesized compounds. mdpi.com In addition, techniques like X-ray crystallography could provide definitive information about the solid-state structure and intermolecular interactions. nih.gov

Computational studies using DFT and other quantum mechanical methods can provide valuable insights into the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. mdpi.comnih.gov These theoretical calculations can help to rationalize the observed reactivity and guide the design of new reactions. Molecular docking simulations could also be employed to explore the potential interactions of "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" and its derivatives with biological targets. nih.govdovepress.com

Table 2: Spectroscopic and Computational Characterization Techniques

| Technique | Information Gained |

| 1H and 13C NMR | Chemical structure, connectivity |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, molecular formula |

| X-ray Crystallography | Solid-state structure, bond lengths and angles |

| Density Functional Theory (DFT) | Electronic structure, reactivity prediction |

| Molecular Docking | Potential interactions with biological macromolecules |

Strategic Design of Complex Molecular Architectures

"Pyrimidine, 4-chloro-2-(1-chloroethyl)-" is a promising building block for the synthesis of more complex and functionally rich molecules. Its bifunctional nature allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures.

In medicinal chemistry, the pyrimidine scaffold is a common feature in many biologically active compounds. ontosight.ai The reactivity of the 4-chloro position can be utilized to introduce pharmacophoric groups, while the 1-chloroethyl side chain can be further functionalized to modulate the compound's physicochemical properties. This strategic approach could lead to the discovery of new therapeutic agents.

The development of novel heterocyclic systems fused to the pyrimidine ring is another exciting research direction. For example, intramolecular cyclization reactions involving a nucleophile introduced at the 4-position and the 1-chloroethyl group could lead to the formation of novel bicyclic and tricyclic ring systems.

The use of this compound in the synthesis of macrocycles and other complex structures should also be explored. The ability to perform selective reactions at two distinct positions makes "Pyrimidine, 4-chloro-2-(1-chloroethyl)-" a valuable tool for synthetic chemists aiming to build sophisticated molecular frameworks.

Q & A

Q. What synthetic routes are effective for preparing 4-chloro-2-(1-chloroethyl)pyrimidine, and how can purity be optimized?

Methodological Answer:

- Route 1 (Halogen Substitution): Start with a pyrimidine precursor (e.g., 2-methylthiopyrimidine). React with chlorinating agents like PCl₅ or SOCl₂ under controlled anhydrous conditions to replace the methylthio group with chlorine. For the 1-chloroethyl substituent, employ a Friedel-Crafts alkylation using chloroethyl chloride in the presence of AlCl₃ as a catalyst .

- Route 2 (Stepwise Functionalization): Begin with 4-chloropyrimidine. Introduce the 1-chloroethyl group via nucleophilic substitution using 1-chloroethylmagnesium bromide in THF at −78°C to avoid side reactions .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via GC-MS or HPLC with a C18 reverse-phase column .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

Methodological Answer:

- NMR Analysis:

- Mass Spectrometry: HRMS (ESI+) should match the molecular ion [M+H]⁺ with an error <2 ppm .

- X-Ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in dichloromethane/hexane. Analyze intermolecular interactions (e.g., Cl···H bonds) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in introducing the 1-chloroethyl substituent?

Methodological Answer:

- Temperature Effects: At low temperatures (−78°C), kinetic control favors substitution at the less sterically hindered C2 position. At room temperature, thermodynamic control may lead to C4/C6 substitution, requiring careful monitoring via TLC .

- Solvent and Catalyst: Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the pyrimidine ring. Lewis acids like ZnCl₂ can direct substitution to specific positions by coordinating to nitrogen atoms .

- Competing Pathways: Competing elimination (e.g., HCl loss) can occur under basic conditions. Mitigate this by using buffered systems (e.g., NaHCO₃ in aqueous/organic biphasic mixtures) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states. Calculate activation energies for substitution at C2 vs. C4 positions. Chlorine’s electronegativity increases positive charge at C2, making it more susceptible to nucleophilic attack .

- Molecular Electrostatic Potential (MEP) Maps: Visualize electron-deficient regions (blue zones) to predict reactive sites. The 1-chloroethyl group’s inductive effect further polarizes the pyrimidine ring .

- Validation: Compare predicted regioselectivity with experimental HPLC data. Discrepancies may arise from solvent effects not accounted for in gas-phase calculations .

Q. How to resolve contradictions in reported reaction yields for analogous pyrimidine derivatives?

Methodological Answer:

- Source Analysis: Compare methodologies from peer-reviewed journals (e.g., J. Org. Chem.) vs. non-validated sources. For example, reports >90% yields for sodium hydrosulfide reactions at 150°C, while lower yields in other studies may stem from incomplete purification .

- Reproducibility Checks: Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference. Use standardized reagents (e.g., anhydrous NaSH) to minimize variability .

- Side Reaction Analysis: Employ LC-MS to detect byproducts (e.g., disulfides from NaSH oxidation). Optimize reaction time to balance conversion and decomposition .

Specialized Methodological Considerations

Q. What strategies mitigate chlorine displacement during downstream functionalization?

Methodological Answer:

- Protecting Groups: Temporarily replace Cl with a stable group (e.g., trimethylsilyl) using TMSCl/Et₃N. After functionalization, regenerate Cl via TBAF .

- Mild Conditions: Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) at C2 instead of nucleophilic substitution to preserve the C4-Cl bond. Employ Pd(PPh₃)₄ and arylboronic acids in degassed toluene .

Q. How to analyze the compound’s stability under various storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via ¹H NMR (appearance of hydrolysis byproducts like 2-(1-hydroxyethyl)pyrimidine) .

- Light Sensitivity: Expose to UV light (254 nm) and track Cl⁻ release via ion chromatography. Store in amber vials with desiccants (silica gel) to prevent photolytic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.